molecular formula C17H15N5O3S B11670118 2-(1H-Benzimidazol-2-ylthio)-N'-(1-(3-nitrophenyl)ethylidene)acetohydrazide

2-(1H-Benzimidazol-2-ylthio)-N'-(1-(3-nitrophenyl)ethylidene)acetohydrazide

Cat. No.: B11670118
M. Wt: 369.4 g/mol
InChI Key: WQEQJINCACUFTA-RGVLZGJSSA-N
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Description

2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a nitrophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole ring. This can be achieved through the condensation of o-phenylenediamine with carbon disulfide under basic conditions to form benzimidazole-2-thiol. The next step involves the reaction of benzimidazole-2-thiol with chloroacetic acid to form 2-(1H-benzimidazol-2-ylthio)acetic acid. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is condensed with 3-nitrobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

While the laboratory synthesis of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide is well-documented, industrial production methods may vary. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include the use of continuous flow reactors and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring or the nitrophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, aryl halides, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole and nitrophenyl derivatives.

Scientific Research Applications

2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole ring can interact with DNA and proteins, potentially leading to the inhibition of key enzymes and cellular processes. The nitrophenyl group may contribute to the compound’s reactivity and ability to generate reactive oxygen species, which can induce oxidative stress in cells. These combined effects contribute to the compound’s biological activity and potential therapeutic applications.

Comparison with Similar Compounds

2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide can be compared with other similar compounds, such as:

    Benzimidazole derivatives: These compounds share the benzimidazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.

    Nitrophenyl derivatives: Compounds containing the nitrophenyl group often display reactivity towards nucleophiles and can participate in various chemical reactions.

    Acetohydrazide derivatives: These compounds are known for their potential as intermediates in organic synthesis and their biological activities.

The uniqueness of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide lies in its combination of these structural features, which contribute to its diverse reactivity and wide range of applications.

Properties

Molecular Formula

C17H15N5O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H15N5O3S/c1-11(12-5-4-6-13(9-12)22(24)25)20-21-16(23)10-26-17-18-14-7-2-3-8-15(14)19-17/h2-9H,10H2,1H3,(H,18,19)(H,21,23)/b20-11+

InChI Key

WQEQJINCACUFTA-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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